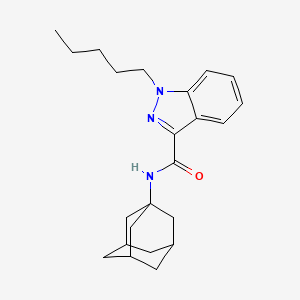

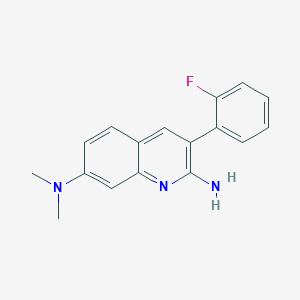

Arylquin 1

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Arilquin 1 es un compuesto de molécula pequeña conocido por su potente capacidad para inducir la secreción de respuesta de apoptosis de próstata 4 (Par-4), una proteína supresora tumoral. Este compuesto ha ganado una atención significativa debido a su mecanismo único de inducción de apoptosis en células cancerosas sin afectar las células normales .

Aplicaciones Científicas De Investigación

Arilquin 1 tiene una amplia gama de aplicaciones en la investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria:

Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en la síntesis orgánica

Medicina: Investigado por sus posibles aplicaciones terapéuticas en el tratamiento de varios tipos de cáncer, incluido el glioblastoma y el cáncer colorrectal

Industria: Utilizado en el desarrollo de nuevos productos farmacéuticos y como compuesto líder en el descubrimiento de fármacos

Mecanismo De Acción

Arilquin 1 ejerce sus efectos induciendo la secreción de respuesta de apoptosis de próstata 4 (Par-4) de las células normales. Par-4 se une a su receptor, proteína de 78 kDa regulada por glucosa (GRP78), en la superficie de las células cancerosas, desencadenando la apoptosis. Además, Arilquin 1 induce la permeabilización de la membrana lisosomal, lo que lleva a la muerte celular no apoptótica en las células cancerosas .

Compuestos similares:

Quinolina: Comparte la estructura central con Arilquin 1 pero carece de los grupos funcionales específicos que confieren las propiedades únicas de Arilquin 1.

Cloroquina: Otro derivado de quinolina utilizado como fármaco antimalárico pero que no induce la secreción de Par-4.

Hidroxicloroquina: Similar a la cloroquina pero con un grupo hidroxilo adicional, utilizado en el tratamiento de enfermedades autoinmunitarias.

Unicidad de Arilquin 1: Arilquin 1 es único debido a su capacidad para inducir selectivamente la apoptosis en las células cancerosas sin afectar las células normales. Esta selectividad se atribuye a su mecanismo de acción que involucra la secreción de Par-4 y la permeabilización de la membrana lisosomal, que no se observa en otros derivados de quinolina .

Análisis Bioquímico

Biochemical Properties

Arylquin 1 targets vimentin, a type III intermediate filament protein, to induce the secretion of Par-4 . Par-4 is ubiquitously expressed in normal cells and tissues, but it is inactivated, downregulated, or mutated in several types of cancers . The interaction between this compound and vimentin leads to the release of Par-4, which then binds to its receptor, 78-kDa glucose-regulated protein (GRP78), on the cancer cell surface .

Cellular Effects

This compound has been shown to induce morphological changes in various cancer cells, such as cell body shrinkage and cell detachment . It decreases cell viability and induces non-apoptotic cell death through the induction of lysosomal membrane permeabilization (LMP) . Furthermore, this compound significantly induces reactive oxygen species levels .

Molecular Mechanism

The molecular mechanism of this compound involves the induction of apoptosis in cancer cells. This is achieved by targeting vimentin to induce the secretion of Par-4 . The secreted Par-4 then binds to its receptor, GRP78, on the cancer cell surface and induces apoptosis .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed over time in laboratory settings. In vitro assays have demonstrated a significant reduction in cell viability and increased apoptosis, particularly at high concentrations of this compound .

Dosage Effects in Animal Models

In vivo experiments on NU/NU nude mice with intracranially implanted GBM cells revealed that this compound substantially reduced tumor growth . The effect was magnified by concurrent radiotherapy .

Metabolic Pathways

It is known that this compound induces apoptosis, which involves a variety of metabolic pathways .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de Arilquin 1 implica múltiples pasos, comenzando con la preparación de la estructura central de quinolina. El proceso normalmente incluye:

Formación del núcleo de quinolina: Esto se logra mediante una síntesis de Friedländer, que implica la condensación de derivados de anilina con cetonas en presencia de catalizadores ácidos o básicos.

Funcionalización: El núcleo de quinolina luego se funcionaliza con varios sustituyentes para lograr las propiedades químicas deseadas. Este paso a menudo implica reacciones como halogenación, nitración y reducción.

Métodos de producción industrial: La producción industrial de Arilquin 1 sigue rutas sintéticas similares pero a una escala mayor. El proceso está optimizado para rendimiento y pureza, a menudo involucrando reactores de flujo continuo y sistemas automatizados para garantizar una producción constante. El uso de cribado de alto rendimiento y tecnología analítica de procesos (PAT) ayuda a monitorear y controlar las condiciones de reacción .

Análisis De Reacciones Químicas

Tipos de reacciones: Arilquin 1 experimenta varias reacciones químicas, que incluyen:

Oxidación: Arilquin 1 puede oxidarse para formar derivados de N-óxido de quinolina.

Reducción: La reducción de Arilquin 1 conduce a la formación de derivados de dihidroquinolina.

Sustitución: Arilquin 1 puede sufrir reacciones de sustitución nucleofílica, particularmente en las posiciones halogenadas en el anillo arilo

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y perácidos.

Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de litio y aluminio.

Sustitución: Los nucleófilos como aminas, tioles y alcóxidos se emplean comúnmente

Productos principales:

Oxidación: Derivados de N-óxido de quinolina.

Reducción: Derivados de dihidroquinolina.

Sustitución: Varios derivados de quinolina sustituidos dependiendo del nucleófilo utilizado

Comparación Con Compuestos Similares

Quinoline: Shares the core structure with Arylquin 1 but lacks the specific functional groups that confer the unique properties of this compound.

Chloroquine: Another quinoline derivative used as an antimalarial drug but does not induce Par-4 secretion.

Hydroxychloroquine: Similar to chloroquine but with an additional hydroxyl group, used in the treatment of autoimmune diseases.

Uniqueness of this compound: this compound is unique due to its ability to selectively induce apoptosis in cancer cells without affecting normal cells. This selectivity is attributed to its mechanism of action involving Par-4 secretion and lysosomal membrane permeabilization, which is not observed in other quinoline derivatives .

Propiedades

IUPAC Name |

3-(2-fluorophenyl)-7-N,7-N-dimethylquinoline-2,7-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FN3/c1-21(2)12-8-7-11-9-14(17(19)20-16(11)10-12)13-5-3-4-6-15(13)18/h3-10H,1-2H3,(H2,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHAQINSYYSNKKI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=NC(=C(C=C2C=C1)C3=CC=CC=C3F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the primary mechanism of action of Arylquin 1 in cancer cells?

A1: this compound demonstrates its anticancer effects primarily by inducing apoptosis, or programmed cell death, in cancer cells. [, ] This is achieved through a multi-faceted mechanism involving the increased phosphorylation of key signaling proteins ERK, JNK, and p38. [, ] Further research suggests that this compound functions as a potent Par-4 secretagogue, potentially contributing to its ability to induce apoptosis. []

Q2: What evidence supports the efficacy of this compound in preclinical models of cancer?

A2: Studies utilizing both in vitro and in vivo models have yielded promising results regarding the anticancer efficacy of this compound. In vitro studies using human colon cancer cell lines (SW620 and HCT116) demonstrated that this compound effectively reduced cell viability, inhibited cell proliferation, migration, and invasion, and induced apoptosis in a dose-dependent manner. [] Similarly, this compound effectively reduced the viability of human glioblastoma cell lines (GBM8401 and A172) and inhibited their migration and invasion capabilities. [] In vivo studies using a mouse xenograft model of colon cancer further validated these findings, showing that this compound treatment significantly reduced tumor growth. [] Notably, this compound also demonstrated synergistic effects with radiotherapy in a glioblastoma mouse model, leading to enhanced tumor growth suppression. []

Q3: Are there any known challenges or limitations associated with this compound as a potential anticancer therapeutic?

A3: While research on this compound is ongoing, further investigation is needed to fully understand its long-term safety profile and potential limitations. For instance, research suggests that this compound may induce lysosomal membrane permeabilization-mediated non-apoptotic cell death in cancer cells, which warrants further investigation regarding its implications for treatment. [] Further research should focus on optimizing its delivery, characterizing its pharmacokinetic/pharmacodynamic properties, and identifying potential biomarkers for treatment response to fully harness its therapeutic potential.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-[[1-[[1-[[1-(2-carbamoylpyrrolidin-1-yl)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[(5-oxopyrrolidine-2-carbonyl)amino]butanediamide;hydrochloride](/img/structure/B605516.png)

![N-({5-[3-(2-Amino-4-Oxo-4,7-Dihydro-1h-Pyrrolo[2,3-D]pyrimidin-6-Yl)propyl]thiophen-2-Yl}carbonyl)-L-Glutamic Acid](/img/structure/B605520.png)

![acetic acid;2-[(Z)-[(E)-3-[1-(2-nitrophenyl)pyrrol-2-yl]prop-2-enylidene]amino]guanidine](/img/structure/B605523.png)

![3-(2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl)-4-methylbenzoic acid](/img/structure/B605527.png)

![Alanine, N-[[2-[[5-(aminocarbonyl)-1H-benzimidazol-2-yl]methyl]-1-methyl-1H-benzimidazol-6-yl]carbonyl]-3-phosphono-](/img/structure/B605531.png)